Senampeline D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSUNCJYDAKT-PCIXYTJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62787-01-3 | |
| Record name | Senampeline D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Isolation and Advanced Structural Characterization Methodologies
Methodologies for Natural Product Isolation
The isolation of Senampeline D from its natural sources involves a multi-step process that begins with extraction and is followed by fractionation and purification.
The initial step in isolating pyrrolizidine (B1209537) alkaloids like this compound involves the extraction from plant material. Common methods utilize organic solvents to separate the alkaloids from the solid plant matrix.
Solvent Extraction : Dried and ground plant material, often from species of the Senecio genus, is typically subjected to extraction with solvents like methanol (B129727) or ethanol. scielo.org.mxphytojournal.comresearchgate.net These polar solvents are effective at dissolving the alkaloids. In some procedures, a preliminary extraction with a nonpolar solvent like hexane (B92381) is performed to remove lipids and other non-alkaloidal compounds. scielo.org.mx
Acid-Base Extraction : To selectively isolate the alkaloids, an acid-base extraction technique is often employed. The methanolic or ethanolic extract is acidified, which converts the alkaloids into their salt form, making them soluble in the aqueous layer. This solution is then washed with a nonpolar solvent to remove impurities. Subsequently, the aqueous layer is made basic, converting the alkaloid salts back to their free base form, which can then be extracted with a solvent like chloroform. phytojournal.com
Reductive Procedures : Pyrrolizidine alkaloids can exist as N-oxides, which are highly polar. phytojournal.com To isolate these, a reductive step using agents like zinc dust in an acidic solution can be employed to convert the N-oxides to their corresponding tertiary alkaloids, facilitating their extraction into organic solvents. scielo.org.mx
Modern Extraction Techniques : Advanced methods such as ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) have been shown to be efficient for extracting pyrrolizidine alkaloids. nih.gov These techniques can offer higher yields and reduce extraction time compared to traditional methods. nih.gov
Following initial extraction and fractionation, chromatographic techniques are essential for the purification and enrichment of this compound. khanacademy.org
Column Chromatography : This is a fundamental technique used for the initial separation of the crude alkaloid extract. scielo.org.mxkhanacademy.org The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. scielo.org.mxiyte.edu.tr By gradually increasing the polarity of the mobile phase, different compounds are separated based on their affinity for the stationary phase. scielo.org.mx
Thin-Layer Chromatography (TLC) : TLC is often used to monitor the separation process and to identify the fractions containing the desired alkaloids. researchgate.netkhanacademy.org A developing solvent is used, and the separated compounds are visualized, often with a reagent like Dragendorff's reagent, which is specific for alkaloids. phytojournal.com
Preparative Thin-Layer Chromatography (pTLC) : For further purification of smaller quantities, pTLC can be utilized. scielo.org.mxresearchgate.net The separated bands of the desired compound are scraped from the plate and the compound is then eluted from the adsorbent.
High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain highly pure this compound, HPLC is the method of choice. phytojournal.comresearchgate.net It offers high resolution and can be used to separate closely related isomers. nih.gov
Spectroscopic and Spectrometric Approaches for Structural Elucidation (Focus on Methodology, not Data)
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. vulcanchem.comnd.edu
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. springernature.comweebly.com
1D NMR (¹H and ¹³C) : Proton (¹H) NMR provides information about the number and types of protons and their neighboring atoms. Carbon-13 (¹³C) NMR provides information about the different carbon environments in the molecule. weebly.comphcogj.com These spectra are fundamental for identifying the basic structural components of this compound.
2D NMR Techniques : To assemble the complete structure, various 2D NMR experiments are employed. nd.edumdpi.com
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule. nd.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. nd.edu
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. vulcanchem.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. vulcanchem.com
Tandem Mass Spectrometry (MS/MS) : In MS/MS, the molecule is fragmented, and the masses of the fragments are analyzed. This provides valuable information about the different structural components of the molecule and how they are connected. researchgate.netnih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS. nih.gov
Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. ipn.mxacs.org
Electronic Circular Dichroism (ECD) : ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be determined. researchgate.net
Vibrational Circular Dichroism (VCD) : VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. ipn.mxacs.org It provides detailed information about the stereochemistry of the molecule and can be a powerful complementary technique to ECD for confirming the absolute configuration. researchgate.net
Single Crystal X-ray Diffraction for Definitive Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. uni-rostock.delookchem.com This powerful analytical technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for complex molecules like pyrrolizidine alkaloids. uni-rostock.denih.gov The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. lookchem.comuzicps.uz By analyzing the positions and intensities of these diffracted spots, researchers can construct a detailed electron density map of the molecule and, from that, a definitive atomic model. uzicps.uz
The successful application of SC-XRD is contingent upon the ability to grow a suitable single crystal of the target compound, which can be a significant challenge. epsoweb.orgdairycampus.nl The crystal must be of sufficient size and quality, free from significant defects, twinning, or disorder. researchgate.net For many complex natural products, obtaining such crystals can be a bottleneck in the structural elucidation process.
Despite the power of this technique for the unambiguous structural determination of many pyrrolizidine alkaloids, a search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction analysis for this compound has not been reported. nih.govresearchgate.net The definitive confirmation of its stereochemistry, therefore, currently relies on other advanced spectroscopic methods and comparison with structurally related compounds. The structural data for this compound has been primarily established through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Research Findings:
While specific crystallographic data for this compound is not available, the general parameters determined for other pyrrolizidine alkaloids through SC-XRD provide a benchmark for what would be expected. These studies yield precise atomic coordinates, unit cell dimensions, and space group information, which collectively define the crystal structure. nih.govresearchgate.net
Biosynthetic Pathways and Enzymology of Senampeline D
General Principles of Pyrrolizidine (B1209537) Alkaloid Biosynthesis
Pyrrolizidine alkaloids, despite their structural diversity, share a common biosynthetic origin. nih.gov They are characterized by the presence of a necine base, which is a bicyclic structure composed of two fused five-membered rings with a nitrogen atom at the bridgehead. nih.govnumberanalytics.com This base is then esterified with one or more necic acids. nih.gov Senampeline D is classified as a triangularine-type PA. researchgate.net
The biosynthesis of the necine base begins with amino acids, typically L-arginine or L-ornithine. numberanalytics.comencyclopedia.pub These precursors are decarboxylated to form putrescine. encyclopedia.pub The first committed step in the PA-specific pathway is the formation of homospermidine, a rare polyamine, which is catalyzed by the enzyme homospermidine synthase (HSS). nih.govnih.gov
There have been two proposed mechanisms for the formation of homospermidine: the condensation of two putrescine molecules or the reaction between one molecule of putrescine and one of spermidine (B129725). encyclopedia.pub Studies have shown that plant HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, releasing 1,3-diaminopropane (B46017) in the process. nih.govcdnsciencepub.com The resulting homospermidine is the exclusive precursor for the necine base. nih.govresearchgate.net This intermediate then undergoes a series of oxidation and cyclization reactions, catalyzed by enzymes believed to include copper-dependent diamine oxidases, to form the characteristic bicyclic pyrrolizidine ring system. numberanalytics.comnih.gov Further modifications, such as hydroxylation and desaturation, lead to the various necine base structures found in nature. nih.gov
While the necine base follows a conserved biosynthetic route, the necic acid moieties exhibit significant structural diversity and are synthesized via distinct pathways. nih.gov Some simple necic acids, like acetic acid or benzoic acid, are common products of primary metabolism. nih.gov However, the more complex, branched-chain necic acids characteristic of many PAs are typically derived from aliphatic amino acids such as L-isoleucine, L-valine, L-leucine, and L-threonine. encyclopedia.pub
L-isoleucine, in particular, serves as a central precursor for many C7 and C10 necic acids. uni-kiel.dersc.orggla.ac.uk For instance, the C7-necic acids found in lycopsamine-type PAs are formed via the action of C7-hydroxyacid synthase (C7HAS), an enzyme that transfers an activated acetaldehyde (B116499) from pyruvate (B1213749) to 2-oxoisovalerate. uni-kiel.de The necic acids found in this compound include (E)-2-methylbut-2-enoyl groups, which are derived from isoleucine metabolism. rsc.orgvulcanchem.com
The final step in the biosynthesis of PAs like this compound is the esterification of the necine base with one or more necic acids. researchgate.net This process links the alcohol groups of the necine base, typically at the C-7 and C-9 positions, with the carboxyl groups of the necic acids. nih.gov This esterification can result in monoesters, open-chain diesters, or macrocyclic diesters. nih.govcore.ac.uk
This compound is a diester, indicating that two necic acid molecules are attached to the necine base. vulcanchem.com PAs of the lycopsamine (B1675737) type, which are structurally related to the triangularine (B1232135) group, often feature a branched C7 necic acid esterifying the C-9 hydroxyl group, and may have an additional C5 acid residue. nih.gov The enzymes responsible for these specific esterification steps are not yet fully characterized but are crucial for creating the vast diversity of PA structures observed in nature. nih.govresearchgate.net In many plants, the final alkaloids are stored as N-oxides, which involves an additional oxidation step. nih.govcore.ac.uk
Specific Enzymatic Steps Involved in this compound Biosynthesis
While the complete enzymatic pathway for this compound has not been elucidated in its entirety, research into general PA biosynthesis has identified key enzymes and regulatory mechanisms that are fundamental to its formation.
Homospermidine synthase (HSS) is the first and only unequivocally identified enzyme specific to the PA biosynthetic pathway. nih.govoup.com It catalyzes the formation of homospermidine from putrescine and spermidine, a critical entry point linking primary polyamine metabolism to secondary alkaloid production. nih.govcdnsciencepub.comoup.com The reaction is NAD+-dependent and involves the transfer of an aminobutyl group. nih.govcdnsciencepub.com
| Enzyme | Function | Substrates | Product | References |
| Homospermidine Synthase (HSS) | Catalyzes the first committed step in necine base biosynthesis. | Putrescine, Spermidine | Homospermidine | nih.govcdnsciencepub.comoup.com |
| Deoxyhypusine (B1670255) Synthase (DHS) | Ancestor enzyme of HSS; involved in primary metabolism (post-translational modification of eIF5A). | Spermidine, eIF5A precursor | Deoxyhypusine-eIF5A | nih.govpnas.org |
| Diamine Oxidase (DAO) | Postulated to catalyze the oxidation of homospermidine, leading to cyclization into the pyrrolizidine ring. | Homospermidine | Pyrrolizidine ring precursor | researchgate.netnih.govuni-kiel.de |
| C7-hydroxyacid synthase (C7HAS) | Catalyzes the first specific step in the biosynthesis of C7-necic acids. | Pyruvate, 2-oxoisovalerate | C7-pronecic acid | uni-kiel.de |
HSS evolved through gene duplication from deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational activation of eukaryotic initiation factor 5A (eIF5A). nih.govpnas.orgnih.gov This evolutionary event occurred independently on at least eight separate occasions in different plant families, a remarkable example of convergent evolution. nih.govnih.gov Following duplication, the HSS gene diverged in both function and regulation from its DHS ancestor. nih.gov Other enzymes, such as diamine oxidases and cytochrome P450s, are postulated to be involved in the subsequent oxidation, cyclization, and modification steps, but they remain less characterized. nih.govuni-kiel.de
The biosynthesis of pyrrolizidine alkaloids is tightly regulated at the genetic and developmental level. nih.govresearchgate.net The expression of HSS, the key regulatory enzyme, is often restricted to specific tissues and developmental stages. nih.gov For example, in many species of the Asteraceae family, HSS expression and PA synthesis occur exclusively in the roots, from where the alkaloids are transported via the phloem to other parts of the plant, particularly the reproductive organs, for defense. nih.govoup.com
In other plants, such as comfrey (B1233415) (Symphytum officinale), HSS expression has been found in both the roots and in the bundle sheath cells of young leaves near developing flowers. oup.com This dual-site synthesis suggests a strategy to boost the chemical defenses of valuable reproductive tissues. oup.com The expression of HSS often correlates with young, growing tissues. nih.govoup.com
The evolution of HSS from the ubiquitously expressed DHS gene involved the recruitment of new regulatory elements that control its highly specific expression patterns. nih.gov While DHS is expressed consistently in all plant tissues, HSS expression is confined to specific cell types, such as the root endodermis and cortex parenchyma in Senecio vernalis or just the cortex parenchyma in Eupatorium cannabinum. nih.govoup.com This cell-specific expression indicates that the regulatory networks governing PA biosynthesis evolved independently and uniquely in different plant lineages after the initial gene duplication event. oup.comnih.gov
Diversification Mechanisms Leading to Senampeline Congeners
The vast structural diversity observed among pyrrolizidine alkaloids (PAs), including the senampeline congeners, arises from a series of enzymatic modifications to a core necine base structure. While the initial steps of necine base biosynthesis are highly conserved, the subsequent diversification pathways are remarkably flexible, leading to hundreds of distinct PA structures. researchgate.net These modifications, occurring after the formation of the fundamental pyrrolizidine scaffold, are catalyzed by a range of enzyme families that introduce functional groups, alter oxidation states, and attach conjugate moieties. This enzymatic "decoration" of the core structure is critical for the specific biological activities and ecological roles of the resulting alkaloids. The primary mechanisms driving this diversification include oxidative and reductive modifications, as well as derivatization reactions like glycosylation and acylation.
Oxidative and Reductive Modifications in Pyrrolizidine Alkaloid Scaffolds
Oxidative reactions are fundamental to the diversification of the pyrrolizidine alkaloid (PA) scaffold, introducing hydroxyl groups and unsaturation, which are precursors for further modifications. Key enzymes, such as cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, are frequently implicated in the late stages of secondary metabolite biosynthesis and are believed to catalyze these transformations. uni-kiel.de
One of the most common modifications is the hydroxylation of the necine base. nih.gov The C-7 position is frequently hydroxylated, but modifications at the C-2 and C-6 positions are also observed. nih.govresearchgate.net These hydroxylations provide attachment points for necic acids, leading to the formation of esterified PAs. Another critical oxidative step is the N-oxidation of the tertiary nitrogen atom within the pyrrolizidine ring. mdpi.com This reaction, which is reversible, converts PAs into their N-oxide forms (PANOs). PANOs are significantly more water-soluble and are often the predominant form of PAs found in plants. nih.govmdpi.com
Desaturation of the necine base, particularly the introduction of a double bond between C-1 and C-2, is a crucial step that leads to the formation of the toxic 1,2-unsaturated PAs. mdpi.com The biosynthesis of the pyrrolizidine core itself involves oxidative deamination of homospermidine, catalyzed by copper-containing amine oxidases (CuAOs), followed by cyclization. rsc.orgnih.gov The stereochemistry of the final pyrrolizidine structure is believed to be under enzymatic control, pointing to the involvement of specific enzymes in the intramolecular condensation step. rsc.org
Table 1: Key Oxidative and Reductive Modifications in PA Biosynthesis
| Modification Type | Description | Common Positions | Enzyme Class (Postulated) | Significance | Reference |
| Hydroxylation | Addition of a hydroxyl (-OH) group to the necine base or necic acid. | Necine Base: C-7, C-2, C-6 | Cytochrome P450 Monooxygenases, Dioxygenases | Creates sites for esterification with necic acids. | nih.gov |
| N-Oxidation | Oxidation of the tertiary nitrogen to form a water-soluble N-oxide. | N-4 | Not specified | Increases water solubility; often the storage and transport form in plants. | mdpi.com |
| Desaturation | Introduction of a double bond into the necine base. | C-1, C-2 | Not specified | Formation of the toxic 1,2-unsaturated necine core. | mdpi.com |
| Oxidative Deamination | Removal of an amino group from homospermidine to form an aldehyde. | Terminal amines of homospermidine | Copper-containing Amine Oxidases (CuAOs) | An initial key step in the formation of the bicyclic pyrrolizidine ring. | nih.gov |
Glycosylation and Other Derivatization Reactions in Vivo
While less common than oxidative modifications, glycosylation represents another mechanism for the diversification of PAs. mdpi.com This process involves the attachment of sugar moieties to the PA structure, which can alter the compound's solubility, stability, and biological activity. Glycosylation of PAs is considered relatively rare compared to other classes of plant secondary metabolites. mdpi.com
However, instances of glycosylated PAs have been identified, particularly among those with aromatic necic acids (phalaenopsine-type). mdpi.com A notable example is thesinine, a saturated PA, which has been found in glycosylated forms such as thesinine-4'-O-β-D-glucoside, originally isolated from Borago officinalis, and as a rhamnoside in certain grasses. frontiersin.orgnih.gov The enzymes responsible for these specific glycosylation events in PA biosynthesis are UDP-dependent glycosyltransferases (UGTs), which are known to catalyze the transfer of sugar groups in the biosynthesis of a wide array of plant natural products. nih.gov
Besides glycosylation, other derivatization reactions, primarily acylation, contribute significantly to the structural variety of PAs. The esterification of the necine base's hydroxyl groups with one or more necic acids is a defining feature of this alkaloid class. uni-kiel.denih.gov Additionally, acetylation of existing hydroxyl groups on the necic acid or necine base provides another layer of structural complexity. nih.gov These acylation and esterification reactions are critical in producing the final, diverse array of PA congeners found in nature.
Table 2: Derivatization Reactions in Pyrrolizidine Alkaloid Diversification
| Reaction Type | Description | Enzyme Class (Postulated) | Example | Significance | Reference |
| Glycosylation | Attachment of a sugar moiety (e.g., glucose, rhamnose) to the PA scaffold. | UDP-glycosyltransferases (UGTs) | Thesinine-4'-O-β-D-glucoside | Rare modification; alters solubility and biological properties. | mdpi.comnih.gov |
| Esterification | Formation of an ester bond between the necine base and one or more necic acids. | Acyltransferases | Senecionine, Lasiocarpine | Fundamental to the creation of the vast majority of PA structures. | nih.gov |
| Acetylation | Addition of an acetyl group to a hydroxyl group on the necine base or necic acid. | Acyltransferases | Not specified | Further structural diversification. | nih.gov |
Chemical Synthesis and Semi Synthesis of Senampeline D and Analogs
Total Synthesis Strategies for Senampeline D and Related Core Structures
The total synthesis of a complex molecule like this compound can be approached through various strategic disconnections of its core structure. These strategies aim to break down the target molecule into simpler, more readily available starting materials.
A retrosynthetic analysis of this compound reveals several potential disconnections. The most logical and commonly employed disconnection in the synthesis of pyrrolizidine (B1209537) alkaloids is the ester linkage. This breaks the molecule into its two primary components: the necine base and the necic acid. In the case of this compound, this approach yields the necine base, likely a retronecine-type structure, and a unique di-acid moiety.
Further disconnection of the necine base, a bicyclic amine, typically involves breaking the pyrrolizidine ring system to reveal simpler pyrrolidine (B122466) or acyclic precursors. rsc.orgresearchgate.net The necic acid portion of this compound is itself a diester, which can be retrosynthetically disconnected into two smaller acid molecules: (Z)-2-(hydroxymethyl)but-2-enoic acid and 2,3-dihydroxy-2,3-dimethylbutanoic acid.
The necine base of most pyrrolizidine alkaloids, including the presumed retronecine-type base of this compound, is a chiral structure. Therefore, its synthesis must be stereoselective to yield the correct enantiomer. A number of successful stereoselective syntheses of retronecine (B1221780) and its diastereomer heliotridine (B129409) have been reported, often starting from chiral pool materials.
One common precursor is (S)-malic acid, which has been used to achieve the stereoselective synthesis of both (+)-heliotridine and (+)-retronecine. rsc.org These syntheses often employ key reactions such as intermolecular carbenoid displacement to construct the pyrrolizidine core with high stereocontrol. rsc.org Other approaches have utilized starting materials like (S)-3-acetoxysuccinimide to construct the chiral centers of the necine base. researchgate.net The stereochemistry at the C-7a bridgehead is often directed by the existing stereocenter at C-1, which is derived from the chiral starting material. researchgate.net
A variety of synthetic methods have been developed to construct the bicyclic pyrrolizidine skeleton, including:
Intramolecular cyclization of functionalized pyrrolidines.
[3+2] cycloaddition reactions of nitrones.
Palladium-catalyzed cyclization reactions. researchgate.net
The choice of method depends on the desired stereochemical outcome and the availability of starting materials.
The first component, (Z)-2-(hydroxymethyl)but-2-enoic acid, can be synthesized through methods such as the aldol (B89426) condensation of acetaldehyde (B116499) with formaldehyde, followed by oxidation. Achieving the desired Z-geometry of the double bond is a key challenge in this synthesis.
The second component, 2,3-dihydroxy-2,3-dimethylbutanoic acid, presents a significant stereochemical challenge with two adjacent chiral centers. Synthetic strategies towards this type of structure often involve:
Cyanohydrin synthesis starting from a suitable keto-alcohol, such as 3-hydroxy-3-methyl-2-butanone, followed by hydrolysis. evitachem.comresearchgate.net
Sharpless asymmetric dihydroxylation of a corresponding unsaturated precursor to install the two hydroxyl groups with high stereoselectivity.
Once these two acid components are synthesized in their enantiomerically pure forms, they must be esterified to form the final necic acid moiety of this compound.
The assembly of the necine base and the necic acid to form this compound can be achieved through either a linear or a convergent synthesis. nih.gov
The final esterification step in a convergent synthesis is critical and can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
| Flexibility | Less flexible for analog synthesis | Allows for easy modification of individual fragments for analog synthesis |
Semi-Synthetic Approaches from Precursors
Semi-synthesis, which involves the chemical modification of naturally occurring compounds, can be a powerful tool for producing rare natural products or their analogs.
While no specific semi-synthetic studies on this compound have been reported, the derivatization of related pyrrolizidine alkaloids is a common practice. These modifications are often carried out for several purposes:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups of a natural product, chemists can determine which parts of the molecule are essential for its biological activity. This can involve esterification, hydrolysis, oxidation, or reduction of the parent molecule.
Improving Physicochemical Properties: Modifications can be made to improve properties such as solubility, stability, or bioavailability.
Analytical Purposes: Derivatization is sometimes used to facilitate the analysis of these compounds, for example, by introducing a fluorescent tag or a group that enhances detection by mass spectrometry.
Given the structural complexity of this compound, a semi-synthetic approach starting from a more abundant, structurally related natural pyrrolizidine alkaloid could be a viable strategy for its preparation. This would involve the selective hydrolysis of the ester groups of the starting alkaloid, followed by re-esterification with the specific necic acid of this compound.
Introduction of Functional Groups for Modulated Activity
The modification of a natural product's functional groups is a cornerstone of medicinal chemistry, aimed at fine-tuning its pharmacological profile. For this compound, which features ester and acetyloxy groups, several strategies can be employed to introduce new functionalities. The goal is to alter properties such as solubility, stability, and binding affinity to biological targets.
Key functional groups on this compound, such as its ester linkages, are susceptible to a variety of chemical reactions including oxidation, reduction, and substitution. The introduction of new chemical moieties can be achieved through semi-synthesis, typically starting with the hydrolysis of the ester groups to yield the core necine base, which can then be re-esterified with novel acyl groups. This approach allows for systematic modification. For instance, replacing existing ester groups with those containing basic nitrogen atoms (e.g., amino acids) could enhance water solubility and introduce new hydrogen bonding capabilities. Conversely, introducing lipophilic groups could improve membrane permeability.
The general reactivity of alkaloids provides a template for potential modifications. For example, oxidation reactions can introduce hydroxyl or epoxide functionalities, while reduction of ester groups could yield diols, fundamentally altering the molecule's polarity and shape. The strategic placement of polar functional groups like hydroxyls (-OH) or non-polar groups can significantly impact the molecule's interaction with protein targets. saskoer.cauzh.ch
Table 1: Hypothetical this compound Derivatives and Potential Effects of Functional Group Modification
| Derivative | Modification | Introduced Functional Group | Potential Modulated Property |
|---|---|---|---|
| Analog 1 | Replacement of (E)-2-methylbut-2-enoyl group with a glycine (B1666218) acyl group | Amine (-NH2), Amide | Increased water solubility; potential for new ionic interactions. |
| Analog 2 | Replacement of acetyloxy group with a benzoyl group | Phenyl ring | Increased lipophilicity; potential for π-stacking interactions with target. |
| Analog 3 | Reduction of an ester carbonyl to a hydroxyl group | Hydroxyl (-OH) | Increased polarity; new hydrogen bond donor site. |
| Analog 4 | Epoxidation of the C=C double bond in the necic acid moiety | Epoxide | Increased reactivity; potential for covalent modification of target. |
Synthetic Methodologies for Exploring Structural Diversity
To fully explore the chemical space around the this compound scaffold, more systematic and high-throughput methods are required. Methodologies that allow for the generation of large numbers of structurally diverse molecules are essential for discovering compounds with optimized properties. ucdavis.edu These approaches move beyond the one-at-a-time synthesis of derivatives to the rapid generation of entire libraries of related compounds.
The design of this compound derivatives is guided by its core structure: a bicyclic necine base esterified with necic acids. nih.gov A common strategy for creating analogs of macrocyclic pyrrolizidine alkaloids involves the hydrolysis of the natural product to its core base (in this case, a heliotridine-type base) and subsequent re-esterification with a variety of dicarboxylic acids or other acylating agents. gla.ac.uk This modular approach allows for the systematic variation of the macrocyclic ring's size and chemical nature.
For example, a synthetic campaign could start with the alkaline hydrolysis of this compound to remove the existing ester groups, yielding the necine base. This core can then be reacted with a panel of different acyl chlorides or carboxylic acids under esterification conditions. The choice of acylating agent is critical for introducing diversity, ranging from simple aliphatic chains to complex aromatic or heterocyclic systems. nih.govnih.gov This strategy allows chemists to probe how changes in the side chains affect biological activity, providing valuable SAR data.
To accelerate the exploration of structural diversity, parallel synthesis and combinatorial chemistry are powerful tools. ijpsr.com These techniques enable the simultaneous synthesis of dozens or even thousands of compounds, dramatically speeding up the discovery process compared to traditional, sequential synthesis. pageplace.de
Parallel synthesis involves running multiple, separate reactions at the same time, often in multi-well plates. uzh.chnih.gov For this compound, a library could be generated by reacting the core necine base in different wells, with each well containing a unique acylating agent from a pre-selected set of building blocks. nih.gov This method produces a spatially segregated library where each well contains a single, known compound, simplifying subsequent purification and screening. This approach has been successfully applied to generate libraries of natural product-like alkaloids. nih.gov
Combinatorial chemistry can generate even larger libraries, often by using a "split-pool" synthesis strategy on a solid support. ucdavis.edunih.gov While less common for complex natural products, the principles can be adapted. In a hypothetical combinatorial synthesis of this compound analogs, a solid-phase resin would be functionalized with the necine base. This resin would then be split into multiple portions, with each portion being reacted with a different first building block (e.g., a dicarboxylic acid linker). The portions would then be pooled, mixed, and split again for reaction with a second set of building blocks. This process creates a library where each resin bead carries a unique compound. ucdavis.edu Though technically challenging, this approach offers an efficient path to generating immense molecular diversity. nih.gov
Table 2: Example of a Combinatorial Library Design for this compound Analogs
| Scaffold | Building Block Set A (Position 7 Ester) | Building Block Set B (Position 9 Ester) | Resulting Library Size |
|---|---|---|---|
| Senampeline Necine Base | Acetic Acid | Propanoic Acid | 3 x 3 = 9 unique diester compounds |
| Cyclohexanecarboxylic Acid | Benzoic Acid | ||
| Furoic Acid | Nicotinic Acid |
Molecular and Cellular Mechanisms of Action
Target Identification and Validation Strategies
As of the current body of scientific literature, specific molecular targets for Senampeline D have not been definitively identified or validated. The general understanding of pyrrolizidine (B1209537) alkaloids suggests potential interactions with various biological molecules, but dedicated studies to pinpoint the direct targets of this compound are not presently available. nih.gov Proposed research initiatives for this compound include broad biological screenings to assess its potential antimicrobial, anticancer, and insecticidal activities, which would be a preliminary step towards target identification. vulcanchem.com
Biochemical Pathway Modulation by this compound
Detailed studies on the modulation of specific biochemical pathways by this compound are currently lacking in published scientific research. While pyrrolizidine alkaloids as a class are known to be hepatotoxic, often through metabolic activation in the liver leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules, the precise pathways affected by this compound have not been elucidated. nih.gov
Receptor-Ligand Interactions and Binding Studies
There is no available data from receptor-ligand interaction or binding studies specifically involving this compound. Such studies are crucial for understanding the pharmacodynamics of a compound, and the absence of this information represents a significant gap in the knowledge of this compound's biological activity.
Enzymatic Inhibition or Activation Mechanisms
Specific enzymatic inhibition or activation mechanisms for this compound have not been reported in the scientific literature. While some pyrrolizidine alkaloids are known to interact with enzymes, particularly those involved in their metabolic activation, no such data is available specifically for this compound. nih.gov
Cellular Pathway Perturbations
Information regarding the specific effects of this compound on cellular pathways is not available in the current scientific literature.
Effects on Cell Proliferation and Viability in Research Models
There are no published studies detailing the effects of this compound on cell proliferation and viability in any research models. While some related compounds have been noted for their cytotoxic effects, specific data for this compound is not available. screenlib.com
Induction of Apoptosis and Programmed Cell Death Pathways
Currently, there is no scientific evidence or published research to suggest that this compound induces apoptosis or interacts with programmed cell death pathways.
Cell Cycle Progression Modulation
There is currently no available scientific literature or published research data detailing the effects of this compound on the modulation of cell cycle progression. While the cell cycle is a fundamental process regulated by cyclin-dependent kinases (CDKs) and cyclins, any specific role for this compound in influencing these pathways has not been documented. mdpi.commdpi.compreprints.org
Angiogenesis Regulation at the Cellular Level
The role of this compound in the regulation of angiogenesis at a cellular level has not been established in published research. Angiogenesis, the formation of new blood vessels, is a complex process primarily driven by signaling molecules like Vascular Endothelial Growth Factor (VEGF). news-medical.netplos.org However, no studies have been found that investigate or demonstrate a link between this compound and the modulation of VEGF signaling or other angiogenesis-related cellular activities.
Modulation of Specific Signaling Cascades
While some chemical suppliers broadly categorize this compound as a potential inhibitor of certain kinases, specific, peer-reviewed research detailing its interaction with key signaling cascades is absent. cymitquimica.comicellsci.com
PI3K/Akt/mTOR Signaling Modulation
There is no detailed research data available to confirm or characterize the modulation of the PI3K/Akt/mTOR signaling pathway by this compound. Although the compound is listed by some suppliers under this category, specific evidence from primary scientific literature is lacking. vulcanchem.comcymitquimica.com The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, but any direct inhibitory or modulatory effect by this compound has not been scientifically demonstrated. nih.govoncotarget.comwikipedia.org
MAPK Signaling Pathway Interactions
Interactions between this compound and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway have not been documented in the available scientific literature. The MAPK pathway plays a critical role in transmitting extracellular signals to intracellular targets, regulating processes like cell differentiation and proliferation, but there is no evidence to suggest that this compound interacts with this cascade. mdpi.commdpi.comfrontiersin.org
G-Protein Coupled Receptor (GPCR) and G-Protein Modulation
There is no available research to suggest that this compound modulates G-Protein Coupled Receptors (GPCRs) or their associated G-proteins. GPCRs represent a large family of cell surface receptors that mediate a wide array of physiological responses, but no studies have linked this compound to their activity. biorxiv.orgnews-medical.netelifesciences.org
Tyrosine Kinase/Adaptor Modulation
Specific data on the modulation of tyrosine kinases or their adaptors by this compound is not available in peer-reviewed literature. While some vendors classify it as a potential tyrosine kinase inhibitor, this has not been substantiated by dedicated research studies. cymitquimica.comwikipedia.org A comprehensive review of its bioactivity is required to determine if it has any effect on this class of enzymes. vulcanchem.com
Immunological and Inflammatory Responses at the Cellular Level
Pyrrolizidine alkaloids exhibit a range of immunomodulatory effects, including both immunosuppressive and anti-inflammatory activities. The specific response can vary depending on the alkaloid, the model system, and the aspect of the immune system being investigated.
Research has demonstrated that certain PAs can suppress immune responses. For instance, the PA metabolite dehydroheliotridine (B1201450) has been shown to significantly depress the primary immune response to sheep red blood cells and influenza virus vaccine in mice. nih.gov The secondary immune response was also suppressed when the metabolite was administered at the same time as the secondary stimulus. nih.gov Another PA, monocrotaline, has been observed to decrease bone marrow cellularity in rats and impair the production of nitric oxide by peritoneal macrophages, which is a key process in the inflammatory response. tandfonline.com
Transcriptomic studies in rats exposed to a mixture of PAs revealed that inflammatory and immune response pathways were among the most significantly affected in lung tissue. nih.gov This indicates that at a cellular level, PAs can modulate the expression of genes that are critical for immune function. Some PAs have also been reported to possess anti-inflammatory properties. For example, anacrotine, isolated from Crotalaria laburnifolia, has been shown to inhibit carrageenin-induced edema in rats. mdpi.com Furthermore, several PAs isolated from Madhuca pasquieri demonstrated anti-inflammatory activity by inhibiting lipopolysaccharide-induced nitric oxide production in macrophage cell lines. mdpi.com
The table below summarizes the observed immunological and inflammatory effects of various pyrrolizidine alkaloids at the cellular level based on available research findings.
| Pyrrolizidine Alkaloid/Metabolite | Research Finding | Model System | Reference |
| Dehydroheliotridine | Depressed primary and secondary immune responses. | Mice | nih.gov |
| Monocrotaline | Diminished bone marrow cellularity and compromised nitric oxide production by peritoneal macrophages. | Rats | tandfonline.com |
| Anacrotine | Inhibited carrageenin-induced edema. | Rats | mdpi.com |
| Madhumidine A, lindelofidine (B12790565) benzoic acid ester, minalobine B | Inhibited nitric oxide production in macrophages. | Murine Macrophage Cell Line (RAW 264.7) | mdpi.com |
| General PA Mixture | Affected inflammatory and immune response gene expression pathways in the lungs. | Rats | nih.gov |
Impact on Proteasomal and Ubiquitination Pathways
The ubiquitin-proteasome system is a critical cellular pathway responsible for the targeted degradation of most intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and the removal of damaged or misfolded proteins. nih.gov Emerging evidence suggests that pyrrolizidine alkaloids can interact with and modulate this pathway.
A key study investigating the hepatotoxic mechanisms of the PA clivorine (B1239113), isolated from Ligularia hodgsonii, demonstrated a direct link to the ubiquitin-proteasome pathway. The research showed that clivorine treatment led to the polyubiquitination of the anti-apoptotic protein Bcl-xL in human L-02 hepatocytes. tandfonline.com Ubiquitination marks proteins for degradation, and consequently, the levels of Bcl-xL protein decreased in a time- and concentration-dependent manner. tandfonline.com This degradation of an anti-apoptotic protein shifts the cellular balance towards apoptosis, or programmed cell death.
Crucially, the study also showed that pre-treatment of the cells with a proteasome-specific inhibitor, MG132, significantly attenuated the clivorine-induced decrease in Bcl-xL levels and cell viability. tandfonline.com This finding strongly indicates that the degradation of the ubiquitinated Bcl-xL is carried out by the proteasome. This mechanism, involving the degradation of Bcl-xL and subsequent activation of the mitochondrial-mediated apoptotic pathway, may be a shared hepatotoxic signal pathway for other PAs. tandfonline.com The study also noted that other PAs, such as senecionine, isoline, and monocrotaline, also induced apoptosis and decreased Bcl-xL levels in mouse hepatocytes. tandfonline.com
This interaction with the ubiquitin-proteasome pathway represents a significant, non-genotoxic mechanism through which PAs can exert their cytotoxic effects.
| Pyrrolizidine Alkaloid | Effect on Ubiquitin-Proteasome Pathway | Cellular Consequence | Model System | Reference |
| Clivorine | Induced polyubiquitination and proteasomal degradation of Bcl-xL. | Decreased Bcl-xL levels, leading to apoptosis. | Human L-02 hepatocytes, Mouse hepatocytes | tandfonline.com |
| Senecionine | Decreased Bcl-xL levels (implying a similar mechanism). | Induction of apoptosis. | Mouse hepatocytes | tandfonline.com |
Pharmacological and Biological Activities in Preclinical Research Models
In Vitro Pharmacological Profiling in Cell-Based Assays
There is currently no publicly available information regarding the in vitro pharmacological profiling of Senampeline D in cell-based assays.
Dose-Response Characterization and Potency Determination
No studies have been published that characterize the dose-response relationship or determine the potency (e.g., IC₅₀ or EC₅₀ values) of this compound in any cell-based assay.
Selectivity against Various Cellular Targets or Pathways
Information regarding the selectivity of this compound for specific cellular targets, such as receptors, enzymes, or signaling pathways, is not available in the current scientific literature.
Cellular Uptake and Subcellular Distribution Studies
There are no published experimental data on the cellular uptake mechanisms or the subcellular distribution of this compound.
In Vivo Efficacy and Mechanistic Studies in Animal Models (Excluding Clinical Human Trials)
The scientific literature lacks any reports on the in vivo efficacy or mechanistic studies of this compound in animal models. One source explicitly notes that the absence of in vitro or in vivo bioactivity data is a barrier to its development as a potential therapeutic agent. biorxiv.org
Proof-of-Concept Studies in Disease-Relevant Animal Models
No proof-of-concept studies have been conducted or reported for this compound in any animal models relevant to human diseases.
Pharmacodynamic Endpoints and Biomarker Modulation in Research Animals
There is no available data on the pharmacodynamic effects of this compound or its ability to modulate any biomarkers in research animals.
Investigation of Systemic Biological Responses in Organisms
Preclinical research on pyrrolizidine (B1209537) alkaloids (PAs), the class of compounds to which this compound belongs, has identified significant systemic biological responses in animal models. The primary and most documented effect is severe hepatotoxicity. mdpi.comscielo.org.mx Ingestion of PAs can lead to hepatic venous occlusion disease (HVOD), which may progress to liver cirrhosis and failure. mdpi.com Chronic exposure to toxic PAs has been shown to induce cancer in laboratory animals. nih.gov
The lungs are the second most affected organ, as toxic metabolites formed in the liver can travel to the lungs through the bloodstream. nih.gov Acute intoxication in animals can manifest in signs of liver failure, which include neurological symptoms such as depression. thieme-connect.com Studies in laboratory animals have demonstrated that even a single dose of a PA can result in chronic liver disease and cirrhosis. thieme-connect.com The toxicity is known to be species-specific, with animals like rats, pigs, and horses being highly sensitive, while sheep and goats are less so. thieme-connect.com
Mechanistic Insights from Animal Model Studies
Impact on Metabolic Pathways in Research Animals
The biological effects of pyrrolizidine alkaloids (PAs) are intrinsically linked to their metabolic activation, primarily within the liver. scielo.org.mxresearchgate.netmdpi.com PAs themselves are considered pre-toxins and require biotransformation to exert their toxic effects. scielo.org.mxnih.gov In animal models, this activation is predominantly carried out by cytochrome P450 (CYP) enzymes. researchgate.netmdpi.com
The metabolic process involves the oxidation of PAs to highly reactive electrophilic metabolites, namely dehydropyrrolizidine alkaloids (DHPAs). nih.govresearchgate.net These reactive intermediates can bind to cellular components like proteins and DNA, forming adducts that cause cellular damage and dysfunction, leading to the observed hepatotoxicity. mdpi.comnih.govresearchgate.net The generation of these reactive metabolites is considered the main pathway for toxicity. mdpi.com
A study on the PA retrorsine (B1680556) in female rats identified two primary metabolites produced by liver microsomes: 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) and retrorsine-N-oxide. nih.gov The formation of DHP-derived DNA adducts in the livers of rats administered retrorsine suggests a genotoxic mechanism underlying the compound's tumorigenicity. nih.gov In humans, the CYP3A4 isozyme is particularly involved in the metabolic activation of PAs. mdpi.com
Conversely, detoxification pathways also exist. These include hydrolysis of the ester linkages to produce necine bases and necic acids, and N-oxidation to form PA N-oxides (PANOs), which are generally non-toxic and excreted in urine. nih.govmdpi.comnih.gov
| Process | Key Enzymes/System | Metabolites | Observed Effect | Reference |
|---|---|---|---|---|
| Metabolic Activation (Oxidation) | Cytochrome P450 (CYP) enzymes (e.g., CYP3A, CYP2B subfamilies) | Dehydropyrrolizidine alkaloids (DHPAs), 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) | Formation of toxic, reactive metabolites that can form DNA and protein adducts, leading to hepatotoxicity and carcinogenicity. | mdpi.comnih.govnih.govresearchgate.net |
| Detoxification (N-Oxidation) | Cytochrome P450 (CYP) enzymes | Pyrrolizidine Alkaloid N-Oxides (PANOs) (e.g., Retrorsine-N-oxide) | Formation of generally non-toxic, water-soluble metabolites that can be excreted. | nih.govnih.govnih.gov |
| Detoxification (Hydrolysis) | Nonspecific esterases | Necine bases and necic acids | Cleavage of the compound into non-toxic components. | nih.govmdpi.comnih.gov |
Neuroscience-Related Biological Effects
In addition to hepatotoxicity, neurotoxicity has been reported as a systemic effect of poisoning by certain PAs in preclinical models. nih.govmdpi.com Symptoms associated with the consumption of plants containing these alkaloids can include encephalitis, characterized by vertigo and headaches. nih.gov In animal studies, CNS toxicity has been linked to specific PAs like monocrotaline. nih.gov Acutely intoxicated animals have shown neurological signs such as depression. thieme-connect.com
The mechanisms underlying these neurological effects are under investigation. A recent computational study, confirmed by in vitro assays, identified PAs as potential antagonists of the muscarinic acetylcholine (B1216132) receptor M1. nih.gov This interaction provides a plausible molecular basis for the neurotoxic effects observed following PA consumption. nih.gov The degree of neurotoxicity can vary depending on the specific chemical structure of the PA, its lipophilicity, and its ability to cross the blood-brain barrier. nih.gov
| Observed Effect | Potential Mechanism | Affected System | Reference |
|---|---|---|---|
| Neurotoxicity, Encephalitis-like symptoms (e.g., vertigo, headache) | Antagonism of muscarinic acetylcholine receptor M1 | Central Nervous System (CNS) | nih.govnih.gov |
| Depression | Associated with acute liver failure | Central Nervous System (CNS) | thieme-connect.com |
Microbiology/Virology-Related Biological Effects
A significant body of preclinical research indicates that pyrrolizidine alkaloids possess notable antimicrobial properties, which aligns with their proposed defensive role in plants against pathogens. nih.govnih.govmdpi.com Various PAs have demonstrated activity against a range of bacteria and fungi.
For instance, usaramine (B25058) has been shown to inhibit biofilm formation in Staphylococcus epidermidis and Pseudomonas aeruginosa. nih.gov Other PAs, including europine, 9-angeloylretronecine, supinine, and lasiocarpine, exhibited antimicrobial activity against Bacillus subtilis and the fungi Candida tropicalis and Aspergillus niger. mdpi.com A study on alkaloids isolated from Heliotropium subulatum found that subulacine (B99170) N-oxide, 7-angeloylheliotrine, retronecine (B1221780), and heliotrine (B1673042) showed pronounced activity against bacteria such as E. coli and Streptococcus pneumoniae. mdpi.com Retronecine has also been found to slow the growth of the fungus Fusarium oxysporum. mdpi.com
While the primary focus has been on antibacterial and antifungal effects, some reviews also note potential anti-virus properties for the PA class. mdpi.com Based on these collective findings, research initiatives have been proposed to specifically evaluate this compound for its potential antimicrobial and insecticidal activity in cell-based assays. vulcanchem.com
| Compound(s) | Activity Type | Target Organism(s) | Reference |
|---|---|---|---|
| Usaramine | Antibacterial (Biofilm Inhibition) | Staphylococcus epidermidis, Pseudomonas aeruginosa | nih.gov |
| Europine, 9-Angeloylretronecine, Supinine, Lasiocarpine | Antimicrobial (Antibacterial, Antifungal) | Bacillus subtilis, Candida tropicalis, Aspergillus niger | mdpi.com |
| Subulacine N-oxide, 7-Angeloylheliotrine, Retronecine, Heliotrine | Antimicrobial (Antibacterial) | E. coli, Streptococcus pneumoniae | mdpi.com |
| Retronecine | Antifungal | Fusarium oxysporum | mdpi.com |
| Azido-retronecine, Monocrotaline | Antimicrobial | Bacteria | nih.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Systematic Exploration of Structural Modifications
No studies detailing the modification of the necine base of Senampeline D and the resulting effects on its biological activity have been found.
There is no available research on the variation of the necic acid moiety of this compound and its impact on the compound's activity.
Information regarding the role of the esterification pattern of this compound in its biological responses is absent from the reviewed literature.
Identification of Pharmacophores and Key Structural Motifs
Specific pharmacophores and key structural motifs for this compound have not been identified or reported in publicly accessible scientific papers.
Computational Approaches in SAR/QSAR for this compound
No molecular docking or dynamics simulation studies specifically focused on this compound have been published.
While general SAR principles for pyrrolizidine (B1209537) alkaloids exist, applying these to this compound without specific experimental data would be speculative. Further research is required to elucidate the chemical and biological properties of this compound.
2 Ligand-Based and Structure-Based Drug Design Principles Applied to this compound
While specific drug design studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature, the principles of ligand-based and structure-based drug design provide a theoretical framework for how its structure could be optimized for therapeutic purposes. These methodologies are fundamental in medicinal chemistry for refining lead compounds, such as natural products, to enhance efficacy and reduce toxicity.
Ligand-Based Drug Design (LBDD)
In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) leverages the knowledge of molecules that are known to interact with it. nih.gov This approach assumes that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, which is a member of the pyrrolizidine alkaloid (PA) class, an LBDD approach would involve the following steps:
Pharmacophore Modeling: A pharmacophore model would be constructed based on the structural features of this compound and other related pyrrolizidine alkaloids with known biological activities. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for bioactivity.
Quantitative Structure-Activity Relationship (QSAR): A QSAR model would be developed to correlate variations in the chemical structure of this compound analogs with changes in their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.
Similarity Searching: Databases of chemical compounds would be searched for molecules that are structurally similar to this compound, which could then be tested for the desired biological activity.
The primary challenge in applying LBDD to pyrrolizidine alkaloids is that the most well-documented structure-activity relationships for this class are related to their toxicity, particularly hepatotoxicity. nih.govnih.gov Key structural features associated with toxicity include the presence of a 1,2-double bond in the necine base and the structure of the ester side chains. nih.gov An LBDD approach for therapeutic design would therefore need to focus on identifying modifications that eliminate or reduce these toxicophoric features while retaining or introducing the desired therapeutic effect.
Structure-Based Drug Design (SBDD)
Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. If the specific molecular target of this compound were identified and its structure elucidated, SBDD could be a powerful tool for optimization. The process would involve:
Molecular Docking: Computational docking simulations would be used to predict the binding orientation and affinity of this compound within the active site of its target. This would provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its activity.
De Novo Design: Based on the structure of the binding pocket, novel molecules could be designed from scratch to have a complementary shape and chemical properties, maximizing their interaction with the target.
Lead Optimization: The insights gained from docking studies would guide the rational modification of the this compound structure to improve its binding affinity, selectivity, and pharmacokinetic properties. For instance, functional groups could be added or modified to form additional favorable interactions with the target protein.
Recent computational studies have begun to explore the potential targets of pyrrolizidine alkaloids. Using machine-learning and structural similarity approaches, studies have predicted that PAs may interact with targets such as muscarinic acetylcholine (B1216132) receptors. nih.gov Such predictions, once experimentally validated, could open the door for applying SBDD to design novel analogs with specific therapeutic actions. nih.gov
3 Predictive Modeling for Novel Analog Design
Predictive modeling is a cornerstone of modern drug discovery, enabling the in silico assessment of a compound's properties before its synthesis, thereby saving time and resources. For a natural product like this compound, predictive models are crucial for designing novel analogs with improved therapeutic potential and a better safety profile. While specific predictive models for designing novel this compound analogs for therapeutic use are not detailed in the literature, existing models for pyrrolizidine alkaloids (PAs) are primarily focused on predicting their toxicity.
These toxicology-focused models are nonetheless highly relevant for novel analog design, as a primary goal would be to engineer out the inherent toxicity of the PA scaffold. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling are employed to this end.
QSAR in Toxicity Prediction
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property, such as toxicity. wikipedia.org For pyrrolizidine alkaloids, various machine learning algorithms, including random forest and neural networks, have been used to create models that predict mutagenicity based on molecular descriptors. nih.gov These models can achieve high accuracy, often comparable to the variability of the experimental assays themselves. nih.gov Such models could be used to screen virtual libraries of this compound analogs to filter out those predicted to be mutagenic before committing to their synthesis.
ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico tools are widely used to predict these properties for new chemical entities. Several studies have applied ADMET prediction to various pyrrolizidine alkaloids to understand their pharmacokinetic and toxicity profiles. nih.govmdpi.com
A study analyzing 40 different pyrrolizidine alkaloids predicted a range of ADMET properties, as summarized in the table below. nih.gov These predictions offer valuable insights that would inform the design of novel this compound analogs. For example, while most PAs were predicted to have good intestinal absorption, many also showed potential for hepatotoxicity. nih.gov A key objective in designing new analogs would be to retain good absorption while minimizing liver toxicity.
| ADMET Property | Prediction for Pyrrolizidine Alkaloids | Implication for Analog Design |
|---|---|---|
| Aqueous Solubility | Variable across different PAs. nih.govmdpi.com | Optimize for sufficient solubility for absorption and formulation. |
| Intestinal Absorption | Generally predicted to be high for most PAs. nih.govmdpi.com | Maintain high absorption while modifying other properties. |
| Blood-Brain Barrier (BBB) Permeability | Some PAs are predicted to cross the BBB. nih.gov | Design for or against BBB penetration depending on the desired therapeutic target. |
| Plasma Protein Binding (PPB) | Predicted to be high for many PAs. nih.gov | Modulate binding to control the free fraction of the drug. |
| CYP2D6 Inhibition | Many PAs are not predicted to be inhibitors of this key metabolic enzyme. nih.gov | Monitor to avoid drug-drug interactions in new analogs. |
| Hepatotoxicity (Liver Injury) | Predicted to be a risk for a significant number of PAs. nih.govmdpi.com | A primary endpoint to minimize through structural modification. |
| AMES Mutagenicity | Some PAs were predicted to be mutagenic. nih.govnih.gov | Crucial to design non-mutagenic analogs. |
| Carcinogenicity | Many PAs are predicted to have some degree of carcinogenicity. nih.gov | Eliminating carcinogenic potential is a critical design goal. |
By integrating these predictive models, a medicinal chemist could design novel analogs of this compound with a higher probability of possessing desirable drug-like properties and a lower risk of toxicity. This in silico screening process is a vital first step in the journey of transforming a natural product into a viable therapeutic agent.
Advanced Analytical Methodologies for Research and Characterization
High-Resolution Separation Techniques in Biological Matrices
High-resolution separation techniques are essential for isolating a target analyte from a complex mixture, such as a biological sample or a plant extract, which is a prerequisite for accurate detection and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of non-volatile organic compounds, making it a theoretically ideal method for Senampeline D. The technique separates compounds in a liquid mobile phase as they pass through a stationary phase in a column, after which the mass spectrometer ionizes and detects the molecules based on their mass-to-charge ratio. wikipedia.orgnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, which is crucial for distinguishing between structurally similar compounds, such as isomers. nih.gov
While LC-MS/MS is a standard method for analyzing natural products and metabolites, specific methods for the detection and quantification of this compound in biological matrices have not been detailed in the available scientific literature. wikipedia.orgchromatographyonline.com However, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) has been used to assess the purity of this compound standards, confirming its suitability for chromatographic separation. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the identification and quantification of volatile and semi-volatile compounds. wikipedia.org Samples are vaporized and separated in a gaseous mobile phase as they travel through a capillary column before being detected by a mass spectrometer. etamu.edunist.gov This method is highly effective for analyzing smaller molecules or those that can be made volatile through a process called derivatization. chemfaces.com
For this compound, with a molecular weight of 473.52 g/mol , direct analysis by GC-MS is likely challenging due to its low volatility. vulcanchem.com The technique would be more applicable to the study of smaller, volatile metabolites that might arise from its degradation or metabolism. Currently, there are no published GC-MS methods specifically developed for the analysis of this compound or its potential volatile metabolites. nih.govmdpi.com
Capillary Electrophoresis for Complex Mixture Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. google.combiorxiv.org This method offers rapid analysis, high resolution, and requires minimal sample volume. rsc.orgscribd.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be applied to separate a wide range of molecules from small ions to large proteins. beilstein-journals.orgnih.gov
Despite its versatility, there is no specific information in the scientific literature describing the application of capillary electrophoresis for the analysis or characterization of this compound. google.comnih.gov
Spectroscopic Techniques for In Situ and In Vivo Studies (e.g., Imaging Mass Spectrometry)
Imaging mass spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.govcost.eushimadzu.com This method provides crucial information on the localization of drugs, metabolites, lipids, and proteins within a biological context, without the need for labeling. consortium-psy.comijpsjournal.comjneonatalsurg.com
While IMS is increasingly used in pharmaceutical research and molecular histology, there are currently no published studies that have employed this technique to investigate the in situ or in vivo distribution of this compound. ijpsjournal.comjneonatalsurg.com
Radiochemical Tracing and Metabolic Fate Studies in Research Systems
Radiochemical tracing is a definitive method used to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This involves labeling the molecule with a radioactive isotope and tracking its path and transformation within a biological system.
According to available documentation, the pharmacokinetic parameters and metabolic pathways of this compound are considered critical unknowns. vulcanchem.com This strongly indicates that metabolic fate studies, including those using radiochemical tracing, have not been published for this compound.
Method Development and Validation for Research Applications
The development of a robust and reliable analytical method is a prerequisite for any quantitative research. sysrevpharm.orgresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This involves evaluating several key parameters, as outlined by regulatory bodies like the International Conference on Harmonisation (ICH).
The essential parameters for analytical method validation are summarized in the table below.
| Validation Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. |
| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
| Table based on general principles of analytical method validation. chromatographyonline.com |
While the purity of this compound is reported using HPLC-DAD, indicating some method development has occurred, detailed studies on the development and validation of a comprehensive analytical method for its quantification in research applications are not available in the public domain. vulcanchem.com
Ensuring Robustness and Reproducibility in Experimental Research
In the scientific study of chemical compounds, robustness and reproducibility are foundational principles that ensure the validity and reliability of experimental data. researchgate.netriojournal.com Robustness refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Reproducibility is the ability to obtain consistent results when an experiment is repeated by different researchers, in different laboratories, and with different equipment. riojournal.comnih.gov
For a compound like this compound, establishing robust and reproducible analytical methods is critical for its accurate characterization and any subsequent investigation into its biological properties. The analysis of pyrrolizidine (B1209537) alkaloids (PAs) can be challenging due to their vast structural diversity and the potential for co-elution with matrix components in complex samples like plant extracts. researchgate.net
Key strategies to ensure robust and reproducible research on this compound include:
Method Validation: Analytical methods used for characterization, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), must be rigorously validated. This involves assessing parameters like specificity, linearity, accuracy, precision, and limits of detection and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry have been pivotal in the initial structural confirmation of this compound. vulcanchem.com
Standardized Protocols: The use of detailed, standardized operating procedures (SOPs) is essential. This includes precise specifications for sample preparation, instrument calibration, and data analysis. For this compound, this would involve defined protocols for its extraction from natural sources or its handling in various solvents like chloroform, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO), in which it is soluble. vulcanchem.com
Reference Standards: The availability and use of a certified reference standard for this compound are crucial for confirming its identity and for accurate quantification in various samples. A purity of >98% is noted for commercially available research standards. biocrick.com
Inter-laboratory Comparison: Cross-validation of results between different laboratories helps to confirm the reproducibility of the analytical methods and the findings. While specific inter-laboratory studies on this compound are not widely published, this practice is a gold standard in chemical analysis.
The table below summarizes key physicochemical properties of this compound that are fundamental for developing robust analytical methods.
| Property | Value |
| Molecular Formula | C₂₅H₃₁NO₈ |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 62787-01-3 |
| Physical Description | Oil |
| Solubility | Soluble in chloroform, dichloromethane, DMSO; limited aqueous solubility. vulcanchem.com |
| Storage Temperature | -20°C |
This table contains data sourced from multiple references. vulcanchem.combiocrick.com
Automation and High-Throughput Analytical Platforms
Automation and high-throughput analytical platforms have become indispensable in modern chemical and pharmaceutical research, enabling the rapid screening and characterization of a vast number of samples. researchoutreach.orgnih.gov These technologies are particularly advantageous for the study of natural products like this compound, which belongs to the large and structurally diverse class of pyrrolizidine alkaloids. researchgate.net
The analysis of PAs from plant extracts or other biological matrices often requires screening numerous samples to identify and quantify specific alkaloids. researchgate.net High-throughput experimentation (HTE) protocols allow scientists to perform many experiments in parallel, typically in micro-titer plates, which minimizes the use of resources and materials. researchoutreach.org
Key technologies and their application in the context of this compound research include:
Automated Liquid Handling: Robotic systems for liquid handling increase precision and throughput in sample preparation, dilution, and reagent addition. researchgate.net This reduces human error and ensures consistency, which is vital for reproducibility.
Advanced Chromatographic and Spectrometric Techniques: The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem Mass Spectrometry (MS/MS or QTOF-MS/MS) is a powerful tool for high-throughput analysis. biocrick.comresearchgate.net This combination offers high resolution, sensitivity, and speed, making it possible to analyze complex mixtures and identify trace amounts of compounds like PAs in herbal supplements. researchgate.net The use of UHPLC-QTOF-MS/MS has been demonstrated for the identification of metabolites from the Erythroxylum genus, which included the detection of Senampeline A, a structural isomer of this compound. researchgate.net
Automated Data Processing: HTE generates enormous volumes of data. Specialized software is used for automated data capture, processing, and analysis, which is crucial for interpreting results from large-scale screening campaigns. researchoutreach.org For instance, automated annotation of mass spectrometry data can help in the rapid identification of known and novel compounds in a sample. nih.gov
The table below outlines the role of various advanced analytical platforms in the research of complex natural products like this compound.
| Technology Platform | Role in Research and Characterization |
| UHPLC-MS/MS | Rapid separation and sensitive detection/quantification of alkaloids in complex mixtures (e.g., plant extracts). researchgate.net |
| High-Resolution MS (e.g., QTOF, Orbitrap) | Accurate mass measurements for unambiguous elemental composition determination and structural elucidation. vulcanchem.comresearchgate.net |
| Automated Liquid Handlers | High-precision, high-throughput sample preparation, minimizing variability and resource consumption. researchgate.net |
| Robotic Synthesis Platforms | Can be adapted for automated reaction screening to optimize synthetic routes or create derivatives for structure-activity relationship studies. researchoutreach.orgresearchgate.net |
| NMR with Autosamplers | Automated acquisition of NMR data for structural verification of multiple samples or fractions from chromatographic purification. |
Potential Research Applications and Future Directions
Senampeline D as a Chemical Probe for Biological Processesthesgc.orgcriver.com
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. thesgc.orgfebs.org These tools are invaluable for understanding the function of proteins and their roles in health and disease. thesgc.orgfebs.org The development of this compound as a chemical probe holds promise for advancing our understanding of various biological phenomena.
Elucidating Novel Biological Pathways Using Senampeline Dthesgc.org
One of the key applications of a chemical probe is to shed light on previously unknown or poorly understood biological pathways. thesgc.orgnih.govnih.gov By observing the effects of this compound on cells or organisms, researchers can infer the pathways in which its molecular targets are involved. nih.gov This process, often part of "forward pharmacology," can lead to the discovery of novel therapeutic targets and a deeper understanding of disease mechanisms. wikipedia.org For instance, if application of this compound results in a specific phenotypic change, researchers can then work to identify the underlying molecular interactions responsible for that change, thereby mapping out new signaling or metabolic pathways. nih.govmdpi.com
Applications in Phenotypic Screening and Target Deconvolutionthesgc.org
Phenotypic screening involves testing a library of compounds to identify those that produce a desired change in a cell or organism's phenotype. wikipedia.org this compound, with its potential biological activity, could be included in such screens to identify new starting points for drug discovery. wikipedia.orgrsc.org Once a compound like this compound is identified as a "hit" in a phenotypic screen, the next critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed effect. criver.comnih.gov Techniques such as affinity chromatography and chemoproteomics are employed to pinpoint the protein(s) that the compound binds to, thus revealing its mechanism of action. nih.gov This information is crucial for optimizing the compound and understanding its potential therapeutic applications and off-target effects. criver.comcriver.com
Development of this compound-Derived Research Tools
The unique chemical structure of this compound provides a scaffold for the synthesis of a variety of research tools. By chemically modifying the this compound molecule, scientists can create derivatives with specific properties tailored for different experimental needs. For example, fluorescent tags can be attached to create probes for use in cellular imaging, allowing researchers to visualize the localization of the compound within a cell. researchgate.net Furthermore, photoaffinity labels or "clickable" chemical groups can be incorporated to facilitate the identification of binding partners through techniques like photoaffinity labeling and click chemistry. nih.gov These derivatized molecules are powerful assets for dissecting the intricate molecular interactions that govern cellular function.
Comparative Studies with Other Pyrrolizidine (B1209537) Alkaloidsvulcanchem.comiarc.fr
Pyrrolizidine alkaloids (PAs) are a large and structurally diverse class of natural products. researchgate.netnih.gov Comparative studies between this compound and other PAs are essential for understanding the nuances of their biological activities.
Understanding Commonalities and Differences in Mechanism and Activitywikipedia.org
While sharing a common pyrrolizidine core structure, different PAs exhibit a wide range of biological effects. wikipedia.orgnih.gov These differences are often attributed to variations in their necine base and the esterified side chains. nih.govmdpi.com For example, the presence of a double bond in the 1,2 position of the pyrrolizidine ring is often associated with toxicity. mdpi.com Comparative studies involving this compound and other PAs, such as its structural isomer Senampeline A, can help to establish structure-activity relationships. vulcanchem.com By systematically comparing the effects of these related compounds, researchers can identify the specific structural features responsible for a particular biological activity. nih.gov This knowledge is critical for designing safer and more effective therapeutic agents based on the PA scaffold.
Exploring Broader Implications within the Pyrrolizidine Alkaloid Class
A deeper understanding of the similarities and differences among PAs has broader implications for toxicology and drug discovery. nih.govmazums.ac.ir By identifying the structural motifs associated with toxicity, it may be possible to engineer out these features while retaining the desired therapeutic effects. mdpi.com Furthermore, understanding the diverse mechanisms of action within the PA class could reveal novel biological targets and pathways that were previously unknown. nih.gov This could open up new avenues for the development of drugs for a variety of diseases. The study of this compound in the context of other PAs will contribute to a more comprehensive understanding of this important class of natural products.
Future Research Avenues in Biosynthesis and Synthetic Biology
The intricate molecular architecture of this compound, a pyrrolizidine alkaloid (PA), presents significant opportunities for exploration in the fields of biosynthesis and synthetic biology. While the complete biosynthetic pathway of this compound has not been fully elucidated, foundational knowledge of PA biosynthesis in plants of the Senecioneae tribe provides a roadmap for future investigation. researchgate.net
The biosynthesis of PAs is a complex process that begins with the formation of a necine base from precursor amines like putrescine. chemfaces.com This is followed by the synthesis of necic acids and subsequent esterification to form the final alkaloid structure. chemfaces.com In the case of this compound, the diversification of the core structure occurs in the plant's shoot system. researchgate.net Future research should prioritize the identification and characterization of the specific enzymes—such as acyltransferases and oxidoreductases—responsible for assembling the unique ester side chains of this compound. Techniques like transcriptomics and proteomics of Senecio species known to produce this compound could lead to the discovery of the genes encoding these crucial biosynthetic enzymes.
The elucidation of this pathway would open the door to heterologous production using synthetic biology platforms. Engineered microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae, have been successfully used to produce a variety of complex plant-derived natural products. These systems offer the potential for a sustainable and scalable supply of this compound, independent of plant cultivation and extraction. A plausible synthetic biology strategy would involve:
Pathway Reconstruction: Introducing the identified biosynthetic genes for the necine base, necic acids, and the specific esterifying enzymes into a microbial chassis.
Metabolic Engineering: Optimizing precursor supply within the host organism to maximize the yield of this compound. This could involve upregulating native metabolic pathways that produce necessary building blocks or introducing heterologous genes to create new pathways.
Fermentation Optimization: Developing and refining fermentation processes to enhance the productivity and stability of the engineered microbial strains.
By harnessing these synthetic biology tools, researchers can not only secure a consistent source of this compound for further study but also create platforms for generating novel analogues of the compound with potentially enhanced or different biological activities.
Opportunities for Advanced SAR and Computational Chemistry Studies
The biological activity of this compound is intrinsically linked to its complex three-dimensional structure. Future research employing advanced Structure-Activity Relationship (SAR) and computational chemistry studies is essential to unlock a deeper understanding of its therapeutic potential.
A critical area for investigation is the role of the compound's various functional groups and stereochemical features. This compound possesses a distinct molecular formula of C₂₅H₃₁NO₈ and a specific stereochemistry, including (5S,7R) configuration and E/Z isomerism in its acyloxy side chains, which are crucial for its interaction with biological targets. vulcanchem.com A key point of comparison is its structural isomer, Senampeline A. While sharing the same molecular formula and weight, Senampeline A differs in its acyloxy substitution patterns. vulcanchem.com This subtle structural variance likely influences their respective bioavailability and target selectivity, making a comparative SAR study between these two isomers a high-priority research goal. vulcanchem.com
Advanced SAR studies could involve the targeted synthesis of a library of this compound derivatives. Modifications could include:
Altering the ester side chains to probe their importance in target binding.
Investigating the impact of stereochemistry by synthesizing different stereoisomers.
These synthetic analogues would then be subjected to biological screening to build a comprehensive SAR model.
Computational chemistry offers powerful in silico tools to complement and guide these synthetic efforts. Molecular docking simulations could be employed to predict how this compound and its analogues bind to potential protein targets, providing insights into the specific molecular interactions that drive its biological effects. Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the structural features of the synthesized analogues with their observed biological activities. Such models would be invaluable for rationally designing new derivatives with improved potency and selectivity, thereby accelerating the drug discovery and development process. In silico predictions of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would also be crucial for evaluating its potential as a therapeutic agent. biocrick.com
Q & A
Q. How can researchers differentiate artifact signals from true biological effects in this compound’s high-content screening data?
- Methodological Answer :
- Negative Controls : Include vehicle-only and untransfected cells.
- Replicate Consistency : Require ≥3 independent replicates with concordant trends.
- Image Analysis : Use CellProfiler/Fiji with artifact-detection algorithms (e.g., edge exclusion, intensity thresholds) .
Interdisciplinary & Translational Challenges
Q. Q. What barriers exist in translating this compound’s in vitro neuroprotective effects to clinical trials?
- Methodological Answer :
- BBB Penetration : Assess via PAMPA-BBB or in situ perfusion models.
- Species Differences : Compare rodent/primate pharmacokinetics.
- Biomarker Validation : Identify surrogate endpoints (e.g., CSF proteomics) for early efficacy signals .
Q. How can this compound’s research integrate with emerging technologies (e.g., CRISPR, single-cell sequencing)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
